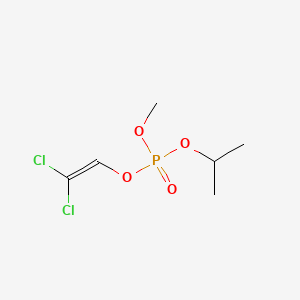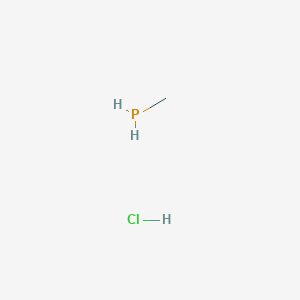
Methylphosphane;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylphosphane;hydrochloride, also known as methylphosphine hydrochloride, is an organophosphorus compound with the chemical formula CH₅P·HCl. It is a derivative of methylphosphine (CH₃PH₂), which is the simplest organophosphorus compound. This compound is typically encountered as a colorless gas that condenses to a colorless liquid and is known for its malodorous nature .
準備方法
Synthetic Routes and Reaction Conditions
Methylphosphane;hydrochloride can be synthesized through the methylation of phosphide salts. One common method involves the reaction of potassium phosphide (KPH₂) with methyl iodide (MeI) to produce methylphosphine (CH₃PH₂), which is then treated with hydrochloric acid (HCl) to form this compound .
[ \text{KPH}_2 + \text{MeI} \rightarrow \text{CH}_3\text{PH}_2 + \text{KI} ] [ \text{CH}_3\text{PH}_2 + \text{HCl} \rightarrow \text{CH}_3\text{PH}_2\cdot\text{HCl} ]
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining consistent quality and safety standards.
化学反応の分析
Types of Reactions
Methylphosphane;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form methylphosphonous acid (CH₃P(H)O₂H) when exposed to oxygen.
Protonation: It protonates to give the phosphonium ion (CH₃PH₃⁺) in the presence of strong acids.
Deprotonation: With strong bases, it can be deprotonated to form methyl phosphide derivatives.
Common Reagents and Conditions
Oxidation: Oxygen (O₂) is commonly used as the oxidizing agent.
Protonation: Strong acids like hydrochloric acid (HCl) are used for protonation.
Deprotonation: Strong bases such as potassium hydroxide (KOH) are used for deprotonation.
Major Products Formed
Oxidation: Methylphosphonous acid (CH₃P(H)O₂H)
Protonation: Phosphonium ion (CH₃PH₃⁺)
Deprotonation: Methyl phosphide derivatives
科学的研究の応用
Methylphosphane;hydrochloride has several applications in scientific research, including:
作用機序
The mechanism of action of methylphosphane;hydrochloride involves its interaction with molecular targets and pathways. It can act as a nucleophile, participating in various substitution reactions. Its ability to form phosphonium ions and phosphide derivatives allows it to interact with different chemical species, influencing their reactivity and stability .
類似化合物との比較
Similar Compounds
Ethylphosphine: Similar to methylphosphine but with an ethyl group (C₂H₅) instead of a methyl group (CH₃).
Dimethylphosphine: Contains two methyl groups attached to the phosphorus atom.
Trimethylphosphine: Contains three methyl groups attached to the phosphorus atom.
Uniqueness
Methylphosphane;hydrochloride is unique due to its simple structure and high reactivity. Its ability to form various derivatives and participate in multiple types of reactions makes it a valuable compound in both research and industrial applications .
特性
CAS番号 |
4731-55-9 |
|---|---|
分子式 |
CH6ClP |
分子量 |
84.48 g/mol |
IUPAC名 |
methylphosphane;hydrochloride |
InChI |
InChI=1S/CH5P.ClH/c1-2;/h2H2,1H3;1H |
InChIキー |
ITJVPEZNDRPYMC-UHFFFAOYSA-N |
正規SMILES |
CP.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



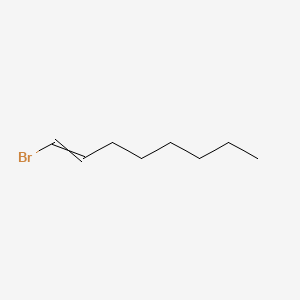
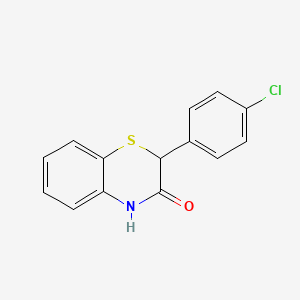
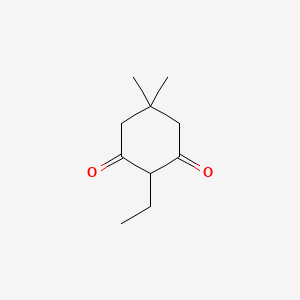
![3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-9,10-dihydro-4h,8h-pyrano[2,3-f]chromen-4-one](/img/structure/B14741136.png)
![N-butyl-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14741137.png)

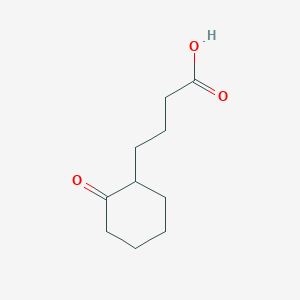
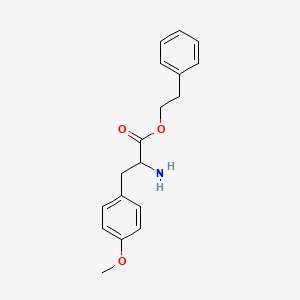

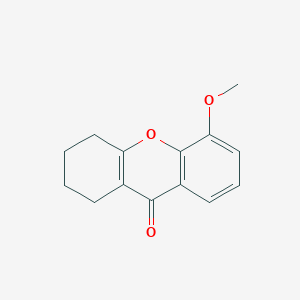

![Cyclohexanone,6-bis[(dibenzylamino)methyl]-, dihydrochloride](/img/structure/B14741187.png)
